1-fluorocyclohexane-1-carboxylic Acid

Catalog No.
S784939
CAS No.
117169-31-0
M.F
C7H11FO2
M. Wt
146.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-fluorocyclohexane-1-carboxylic Acid

CAS Number

117169-31-0

Product Name

1-fluorocyclohexane-1-carboxylic Acid

IUPAC Name

1-fluorocyclohexane-1-carboxylic acid

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

InChI

InChI=1S/C7H11FO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2,(H,9,10)

InChI Key

KPHYQWGKSTZREA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C(=O)O)F

Canonical SMILES

C1CCC(CC1)(C(=O)O)F
1-Fluorocyclohexane-1-carboxylic acid is a fluorinated organic compound with the chemical formula C7H11FO2. This compound is of significant interest to researchers and scientists for its promising applications in various fields such as medicine, pharmaceuticals, and material science. In this paper, we aim to provide an overview of the compound's properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
1-Fluorocyclohexane-1-carboxylic acid, also known as FCHCA, is a fluorinated organic compound that has an aromatic ring of six carbon atoms and one cyclic carboxylic acid. It is a carboxylic acid derivative that has a single fluorine atom substituted on the cyclohexane ring. This compound is of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to other bioactive compounds and its potential pharmacological activities.
1-Fluorocyclohexane-1-carboxylic acid is a colorless to light yellow crystalline powder that has a molecular weight of 150.16 g/mol. It is soluble in polar solvents such as methanol, ethanol, and acetone, but is insoluble in nonpolar solvents such as hexane. This compound has a melting point of 101-103°C and a boiling point of 263-264°C.
There are different methods to synthesize 1-fluorocyclohexane-1-carboxylic acid, but one common route is through the fluorination of cyclohexanone using gaseous HF and acetic acid. This reaction yields a mixture of cyclic hydroxyfluoroalkenones, which are then converted to FCHCA via a hydrolysis reaction using sodium hydroxide. Characterization of FCHCA can be done through various techniques, including NMR spectroscopy, IR spectroscopy, and elemental analysis.
Several analytical methods can be used to detect and quantify the presence of FCHCA in a sample, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and NMR spectroscopy. These techniques can also be used to determine the purity and identity of FCHCA in a sample.
Studies have shown that 1-fluorocyclohexane-1-carboxylic acid may have several pharmacological activities, including antibacterial, antifungal, and antiviral activities. It has been found to be effective against some gram-positive bacteria and fungi, and has been proposed as a potential therapeutic agent for the treatment of infectious diseases.
Although 1-fluorocyclohexane-1-carboxylic acid has shown promise in several pharmacological applications, it is important to consider its potential toxicity and safety in scientific experiments. Toxicity studies conducted on animals have shown that FCHCA has low acute toxicity and no significant adverse effects at therapeutic doses. However, further research is needed to determine its long-term effects and potential toxicity in humans.
1-Fluorocyclohexane-1-carboxylic acid has potential applications in various scientific experiments, including drug discovery, medicinal chemistry, and material science. It has been proposed as a potential starting material for the synthesis of various bioactive compounds and pharmaceuticals. Additionally, FCHCA can be used as a building block for the synthesis of fluorinated polymers and materials.
Currently, there is ongoing research on the potential applications of 1-fluorocyclohexane-1-carboxylic acid in several fields of research. Researchers are investigating its pharmacological activities, toxicity, and safety in humans. Additionally, studies are being conducted to develop new synthetic routes for the production of FCHCA and its derivatives.
1-Fluorocyclohexane-1-carboxylic acid has potential implications in various fields of research and industry. In the pharmaceutical industry, it can be used to develop new drugs and pharmaceuticals for the treatment of various diseases. It also has applications in the development of fluorinated polymers and materials for industrial and commercial use.
Despite the potential applications of 1-fluorocyclohexane-1-carboxylic acid, there are limitations that need to be addressed before it can be used in practical applications. These include its toxicity and safety profile, as well as its cost of production. Further research is needed to fully understand the compound's pharmacological activities and to develop efficient synthetic routes for its production. Future directions include investigating the potential of FCHCA in the development of new classes of drugs, as well as exploring its potential in the field of material science.
In conclusion, 1-fluorocyclohexane-1-carboxylic acid is a promising organic compound with potential applications in various fields of research and industry. Its structural resemblance to other bioactive compounds and its potential pharmacological activities make it an attractive compound for drug discovery and medicinal chemistry. Further research is needed to fully understand its properties, toxicity, and potential applications.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Fluorocyclohexane-1-carboxylic acid

Dates

Modify: 2023-08-15

Explore Compound Types